2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane 2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 2221812-14-0
VCID: VC11669337
InChI: InChI=1S/C10H10BrFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
SMILES: CC1=C(C(=C(C=C1)F)C2OCCO2)Br
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol

2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane

CAS No.: 2221812-14-0

Cat. No.: VC11669337

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane - 2221812-14-0

Specification

CAS No. 2221812-14-0
Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
IUPAC Name 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C10H10BrFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
Standard InChI Key JXMSURODKFEQCV-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)F)C2OCCO2)Br
Canonical SMILES CC1=C(C(=C(C=C1)F)C2OCCO2)Br

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with bromine (Br), fluorine (F), and a methyl (CH₃) group at the 2-, 6-, and 3-positions, respectively. A 1,3-dioxolane ring is fused to the 2-position of the benzene ring, forming a bicyclic system. This configuration is confirmed by its SMILES notation CC1=C(C(=C(C=C1)F)C2OCCO2)Br\text{CC1=C(C(=C(C=C1)F)C2OCCO2)Br}, which encodes the spatial arrangement of atoms.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H10BrFO2\text{C}_{10}\text{H}_{10}\text{BrFO}_2
Molecular Weight261.09 g/mol
IUPAC Name2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane
CAS Number2221812-14-0
Canonical SMILESCC1=C(C(=C(C=C1)F)C2OCCO2)Br

The dioxolane ring introduces stereoelectronic effects that influence the compound’s reactivity. For instance, the oxygen atoms in the dioxolane moiety can participate in hydrogen bonding, potentially enhancing solubility in polar solvents.

Synthetic Methodologies

Halogenation of Phenyl Precursors

The synthesis begins with halogenation of a methyl-substituted phenol derivative. Bromination at the 2-position can be achieved using N\text{N}-bromosuccinimide (NBS) or elemental bromine (Br2\text{Br}_2), while fluorination at the 6-position often employs Selectfluor or similar fluorinating agents.

Dioxolane Ring Formation

The dioxolane ring is introduced via acid-catalyzed condensation of the halogenated intermediate with ethylene glycol. This reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol attack the electrophilic carbon adjacent to the bromine atom. A similar approach is documented for 2-(2-bromoethyl)-1,3-dioxolane, where hydrogen bromide (HBr\text{HBr}) in 1,4-dioxane facilitates ring closure at 5–20°C .

Table 2: Representative Synthesis of Analogous Compounds

CompoundConditionsYieldSource
2-(2-Bromoethyl)-1,3-dioxolaneHBr\text{HBr}, 1,4-dioxane, 5–20°C82%

Applications in Pharmaceutical and Materials Science

Drug Discovery

Halogenated aromatics are pivotal in medicinal chemistry due to their ability to modulate pharmacokinetic properties. The bromine atom in 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures common in kinase inhibitors . Recent studies highlight similar compounds in the synthesis of dopamine receptor ligands, where the dioxolane moiety improves blood-brain barrier permeability .

Materials Science

The compound’s rigid bicyclic structure makes it a candidate for polymer precursors. For example, its bromine atom can undergo radical-initiated polymerization, while the dioxolane ring may impart thermal stability to resulting materials.

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